molecular formula C25H24N4O4S B11062382 4-[2-(Pyrimidin-2-ylsulfamoyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-6-yl]benzoic acid

4-[2-(Pyrimidin-2-ylsulfamoyl)-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridin-6-yl]benzoic acid

Cat. No.: B11062382
M. Wt: 476.5 g/mol
InChI Key: VCXGVYWIXAQPOL-UHFFFAOYSA-N
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Description

4-[2-(2-PYRIMIDINYLSULFAMOYL)-5,6,6A,7,8,9,10,10A-OCTAHYDRO-7,10-METHANOPHENANTHRIDIN-6-YL]BENZOIC ACID is a complex organic compound that belongs to the class of benzoic acids This compound is characterized by its intricate structure, which includes a pyrimidinylsulfamoyl group and a methanophenanthridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-PYRIMIDINYLSULFAMOYL)-5,6,6A,7,8,9,10,10A-OCTAHYDRO-7,10-METHANOPHENANTHRIDIN-6-YL]BENZOIC ACID typically involves multiple steps, starting from simpler organic molecules. The key steps may include:

  • Formation of the pyrimidinylsulfamoyl group through a reaction between a pyrimidine derivative and a sulfonamide.
  • Construction of the methanophenanthridinyl moiety via cyclization reactions.
  • Coupling of the intermediate products to form the final benzoic acid derivative.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:

  • Use of catalysts to accelerate reaction rates.
  • Control of temperature and pressure to favor desired reaction pathways.
  • Purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-PYRIMIDINYLSULFAMOYL)-5,6,6A,7,8,9,10,10A-OCTAHYDRO-7,10-METHANOPHENANTHRIDIN-6-YL]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The benzoic acid moiety can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution reagents such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, 4-[2-(2-PYRIMIDINYLSULFAMOYL)-5,6,6A,7,8,9,10,10A-OCTAHYDRO-7,10-METHANOPHENANTHRIDIN-6-YL]BENZOIC ACID is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects, such as antimicrobial or anticancer activities.

Industry

In industry, the compound might be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(2-PYRIMIDINYLSULFAMOYL)-5,6,6A,7,8,9,10,10A-OCTAHYDRO-7,10-METHANOPHENANTHRIDIN-6-YL]BENZOIC ACID involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[2-(2-PYRIMIDINYLSULFAMOYL)-5,6,6A,7,8,9,10,10A-OCTAHYDRO-7,10-METHANOPHENANTHRIDIN-6-YL]BENZOIC ACID include other benzoic acid derivatives with complex substituents, such as:

  • 4-[2-(2-PYRIMIDINYLSULFAMOYL)-6,7,8,9-TETRAHYDRO-5H-BENZO[C]CARBAZOL-6-YL]BENZOIC ACID
  • 4-[2-(2-PYRIMIDINYLSULFAMOYL)-5,6,7,8-TETRAHYDRO-1H-BENZO[D]AZEPIN-6-YL]BENZOIC ACID

Uniqueness

The uniqueness of 4-[2-(2-PYRIMIDINYLSULFAMOYL)-5,6,6A,7,8,9,10,10A-OCTAHYDRO-7,10-METHANOPHENANTHRIDIN-6-YL]BENZOIC ACID lies in its specific structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C25H24N4O4S

Molecular Weight

476.5 g/mol

IUPAC Name

4-[5-(pyrimidin-2-ylsulfamoyl)-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-trien-10-yl]benzoic acid

InChI

InChI=1S/C25H24N4O4S/c30-24(31)15-4-2-14(3-5-15)23-22-17-7-6-16(12-17)21(22)19-13-18(8-9-20(19)28-23)34(32,33)29-25-26-10-1-11-27-25/h1-5,8-11,13,16-17,21-23,28H,6-7,12H2,(H,30,31)(H,26,27,29)

InChI Key

VCXGVYWIXAQPOL-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3C2C4=C(C=CC(=C4)S(=O)(=O)NC5=NC=CC=N5)NC3C6=CC=C(C=C6)C(=O)O

Origin of Product

United States

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